(2Z,4Z)-4-{[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-[(1,3-THIAZOL-2-YL)IMINO]-1,3-THIAZOLIDIN-5-ONE
Description
The compound (2Z,4Z)-4-{[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-[(1,3-THIAZOL-2-YL)IMINO]-1,3-THIAZOLIDIN-5-ONE is a complex organic molecule characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a thiazolidinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
(2Z,4Z)-4-[[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene]-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c1-25-13-4-3-10(8-14(13)26-2)15-11(9-20-23-15)7-12-16(24)28-18(21-12)22-17-19-5-6-27-17/h3-9H,1-2H3,(H,20,23)(H,19,21,22)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKHWHLHNDXDSZ-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C=C3C(=O)SC(=NC4=NC=CS4)N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)/C=C\3/C(=O)S/C(=N\C4=NC=CS4)/N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-4-{[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-[(1,3-THIAZOL-2-YL)IMINO]-1,3-THIAZOLIDIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their condensation with appropriate reagents to form the final thiazolidinone structure. Common reaction conditions include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as p-toluenesulfonic acid, and controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z)-4-{[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-[(1,3-THIAZOL-2-YL)IMINO]-1,3-THIAZOLIDIN-5-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z,4Z)-4-{[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-[(1,3-THIAZOL-2-YL)IMINO]-1,3-THIAZOLIDIN-5-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z,4Z)-4-{[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-[(1,3-THIAZOL-2-YL)IMINO]-1,3-THIAZOLIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Natural compounds responsible for the sweet taste of Stevia leaves, used as sweeteners.
Uniqueness
(2Z,4Z)-4-{[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-[(1,3-THIAZOL-2-YL)IMINO]-1,3-THIAZOLIDIN-5-ONE: stands out due to its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions and its versatility in scientific research further highlight its significance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
